molecular formula C18H15NO4S2 B2379241 (Z)-3-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)propanoic acid CAS No. 883468-24-4

(Z)-3-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)propanoic acid

Cat. No.: B2379241
CAS No.: 883468-24-4
M. Wt: 373.44
InChI Key: YVLXKDCTGJPZQT-GDNBJRDFSA-N
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Description

This compound belongs to the class of 5-arylidene-2-thioxothiazolidin-4-one derivatives, characterized by a thiazolidinone core substituted with a propanoic acid moiety and a (5-(p-tolyl)furan-2-yl)methylene group in the Z-configuration. The thiazolidinone scaffold is known for its broad biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The Z-isomer is critical for optimizing molecular interactions with biological targets due to its spatial arrangement.

Key structural features:

  • Thiazolidinone core: Provides a reactive 4-oxo-2-thioxo motif for hydrogen bonding and metal coordination.
  • (5-(p-Tolyl)furan-2-yl)methylene group: Introduces aromaticity and lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name

3-[(5Z)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S2/c1-11-2-4-12(5-3-11)14-7-6-13(23-14)10-15-17(22)19(18(24)25-15)9-8-16(20)21/h2-7,10H,8-9H2,1H3,(H,20,21)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLXKDCTGJPZQT-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)propanoic acid, with the CAS number 892630-18-1, is a thiazolidin derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The compound has a molecular formula of C19H17NO4S2C_{19}H_{17}NO_4S_2 and a molecular weight of 387.5 g/mol. Its structural features include a thiazolidin ring and a furan moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin derivatives. For instance, compounds structurally related to (Z)-3-(4-oxo-2-thioxo...) have shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
K562 (Leukemia)8.5 - 14.9
HeLa (Cervical)8.9 - 15.1
MDA-MB-361 (Breast)12.7 - 25.6

These compounds induce apoptosis through both intrinsic and extrinsic pathways, suggesting that they may activate multiple signaling cascades leading to cell death in malignant cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The activity is often measured by determining the minimum inhibitory concentration (MIC), which provides insights into the compound's potential as an antibacterial agent .

The mechanisms underlying the biological activity of thiazolidin derivatives typically involve:

  • Inhibition of Enzymatic Activity : Many thiazolidin compounds act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
  • Induction of Oxidative Stress : These compounds can increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent apoptosis in cancer cells.
  • Modulation of Signaling Pathways : They may interfere with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

Several case studies have reported on the efficacy of thiazolidin derivatives:

  • Study on Cytotoxicity : A study investigated a series of thiazolidin derivatives against HeLa cells, revealing that certain modifications to the structure significantly enhanced their cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Antibacterial Screening : Another study focused on the antibacterial effects of thiazolidin derivatives against Staphylococcus aureus and E. coli, showing promising results that warrant further investigation into their clinical applications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Lipophilicity : The p-tolyl group in the target compound may enhance membrane permeability compared to benzo[1,3]dioxol or indolyl groups .
  • Acidic Side Chains: Propanoic acid (target) vs. benzoic acid ( analogs) may alter solubility and target binding.
  • Biological Activity : Indolyl derivatives () show potent antifungal activity, suggesting the target compound’s furan substituent may require optimization for similar efficacy .

Physicochemical Properties

Comparative NMR and HRMS data highlight structural consistency:

  • 1H NMR : All analogs show characteristic peaks for the CH= group (δ 7.58–7.75 ppm) and aromatic protons (δ 6.10–7.24 ppm) .
  • 13C NMR : The thioxo (C=S) and oxo (C=O) carbons appear at δ 193.0 and 171.8 ppm, respectively, confirming core integrity .
  • HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 336.0005 for 3v vs. calculated 336.0004) .

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